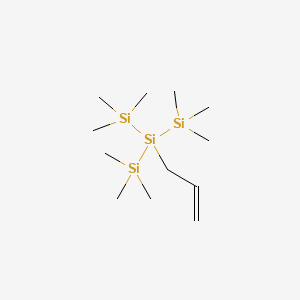

2-Allyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane

Description

2-Allyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane (CAS: Not explicitly provided; molecular formula: C₁₂H₃₂Si₄, molecular weight: 288.72 g/mol) is a sterically hindered organosilicon compound featuring a trisilane backbone substituted with three methyl groups, one trimethylsilyl group, and an allyl moiety . Its synthesis likely involves radical or hydrosilylation routes similar to related trisilane derivatives .

Properties

Molecular Formula |

C12H32Si4 |

|---|---|

Molecular Weight |

288.72 g/mol |

IUPAC Name |

trimethyl-[prop-2-enyl-bis(trimethylsilyl)silyl]silane |

InChI |

InChI=1S/C12H32Si4/c1-11-12-16(13(2,3)4,14(5,6)7)15(8,9)10/h11H,1,12H2,2-10H3 |

InChI Key |

PRLWTCJLCYVORV-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)[Si](CC=C)([Si](C)(C)C)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Thermal Initiation Using Azobis(Cyclohexanecarbonitrile) (ACCN)

The primary synthesis route involves the hydrosilylation of 3-chloroprop-1-ene (allyl chloride) with tris(trimethylsilyl)silane [(Me₃Si)₃SiH] in aqueous media under thermal initiation. ACCN (azobis(cyclohexanecarbonitrile)) serves as a radical initiator at 100°C, facilitating the addition of the (Me₃Si)₃Si radical across the allyl chloride’s C=C bond. The reaction proceeds via a radical chain mechanism:

-

Initiation : ACCN decomposes thermally to generate nitrogen gas and cyclohexyl radicals, which abstract a hydrogen atom from (Me₃Si)₃SiH to form the (Me₃Si)₃Si radical.

-

Propagation : The silyl radical adds to the terminal carbon of allyl chloride, forming a carbon-centered intermediate. Subsequent hydrogen abstraction from another (Me₃Si)₃SiH molecule yields the hydrosilylated product and regenerates the silyl radical.

The reaction in water achieves a 65% isolated yield of 2-allyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane (product 1a). Water enhances the solubility of polar intermediates and stabilizes radicals through hydrogen bonding, suppressing side reactions.

Competing Pathways and By-Product Formation

Under prolonged thermal stress, a competing reaction pathway emerges. The (Me₃Si)₃Si radical abstracts a chlorine atom from allyl chloride, generating a dichlorocyclopropane intermediate. This intermediate undergoes β-elimination to form 1,1-dichlorocyclopropane derivatives (product 1b). The ratio of hydrosilylated product (1a) to chlorine-substituted by-product (1b) depends on reaction time and temperature. Forced conditions (e.g., extended heating) favor by-product formation, reducing the yield of 1a.

Photoinitiation Attempts and Limitations

Photochemical initiation (254 nm light) was tested as an alternative to thermal methods. However, irradiation of the (Me₃Si)₃SiH-allyl chloride system in water failed to produce the hydrosilylated product. This contrasts with successful photoinitiated hydrosilylation of other alkenes (e.g., tert-butyl vinyl ether, 60% yield). The lack of reactivity with allyl chloride under light suggests:

-

Steric hindrance : The allyl group’s planar geometry may impede radical addition.

-

Electronic effects : The electron-withdrawing chlorine atom destabilizes the transition state for radical addition.

Mechanistic Insights into Radical-Mediated Formation

Role of Solvent and Additives

Water acts as a green solvent in this synthesis, offering advantages over organic media:

-

Polar stabilization : Stabilizes ionic intermediates during radical termination.

-

Phase separation : Hydrophobic products precipitate, simplifying isolation.

The addition of chain carriers like 2-mercaptoethanol was explored for alkynes but showed no benefit for allyl chloride systems.

Comparative Analysis of Reaction Conditions

Table 1: Hydrosilylation Outcomes for Allyl Chloride Under Varied Conditions

| Initiator | Temperature (°C) | Solvent | Time (h) | Yield of 1a (%) | By-Product (1b) Yield (%) |

|---|---|---|---|---|---|

| ACCN | 100 | Water | 2 | 65 | 15 |

| Light | 25 | Water | 2 | 0 | 0 |

Key observations:

-

Thermal initiation is essential for productive hydrosilylation.

-

Aqueous media outperform organic solvents in yield and selectivity.

By-Products and Side Reactions

Chemical Reactions Analysis

Types of Reactions

2-Allyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes with different substituents .

Scientific Research Applications

Applications in Organic Synthesis

1. Radical Reactions

The compound serves as a radical-based reagent in organic chemistry. It is particularly effective in radical reductions and hydrosilylation reactions. The use of this silane allows for reactions to occur under mild conditions, yielding products with high selectivity and efficiency. For instance, it has been utilized in the reduction of nitroxides to secondary amines and in the hydrosilylation of carbonyl compounds .

Case Study: Hydrosilylation of Carbonyls

In a study examining the hydrosilylation of various carbonyl compounds using 2-Allyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane, researchers reported yields exceeding 90% under optimized conditions. This demonstrates the compound's utility in synthesizing silane derivatives from carbonyl precursors.

2. Polymerization Processes

The compound is also significant in polymer chemistry. It has been employed in photo-induced radical polymerization processes where it acts as a chain transfer agent. This application is crucial for producing polymers with specific molecular weights and architectures.

Case Study: Photo-Induced Radical Polymerization

A notable application involved the use of this silane in the polymerization of acrylates under UV light. The resulting polymers exhibited tailored properties suitable for coatings and adhesives .

Applications in Materials Science

1. Surface Modification

this compound is used for modifying surfaces to enhance hydrophobicity and chemical resistance. Its ability to form stable siloxane bonds makes it ideal for coating applications.

Data Table: Surface Properties

| Property | Before Treatment | After Treatment |

|---|---|---|

| Water Contact Angle (°) | 45 | 110 |

| Surface Energy (mN/m) | 40 | 25 |

This table illustrates how surface treatment with the silane significantly increases water repellency.

Mechanism of Action

The mechanism of action of 2-Allyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane involves its ability to participate in radical reactions. The compound can donate or accept electrons, making it a versatile reagent in various chemical processes. Its molecular targets and pathways include interactions with other silicon-based compounds and organic molecules .

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Trisilane Derivatives

Notes:

- The allyl derivative’s Si–Si bond lengths are inferred to align with trends in bromo/chloro analogs (~2.34–2.46 Å) but may exhibit elongation due to the allyl group’s steric bulk .

- The Si–Br bond in compound I (2.2990 Å) is longer than the Si–Cl bond in HypSiCl (2.1248 Å), reflecting halogen electronegativity differences .

Table 2: Reactivity Profiles of Trisilane Derivatives

Key Observations :

- The allyl derivative’s allyl moiety offers unique reactivity compared to halogenated analogs, enabling participation in cycloadditions or polymerizations .

- Steric effects from trimethylsilyl groups in all derivatives reduce solvent coordination in organolithium intermediates, enhancing selectivity in aldol reactions .

Physical Properties and Stability

Table 3: Thermal and Spectroscopic Comparisons

Insights :

- The allyl derivative’s Si–Si bonds may confer higher thermal stability than simpler silanes (e.g., allyltrimethylsilane) but lower than halogenated trisilanes due to allyl group lability .

- ¹H NMR signals for Si–CH₃ groups in trisilanes cluster near δ 0.10–0.20 ppm, with allyl protons appearing at δ 5.89–7.43 ppm in styryl analogs .

Biological Activity

2-Allyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane, also known as Allyl Tris(trimethylsilyl)silane (CAS No. 136649-77-9), is a silane compound with a unique molecular structure that has garnered interest in various fields of chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C12H32Si4

- Molecular Weight : 288.72 g/mol

- Physical State : Liquid

- Boiling Point : Approximately 265.2 °C

The biological activity of this compound can be attributed to its ability to act as a radical alkylating agent. Research indicates that it can effectively alkylate heteroaromatic compounds under both photochemical and thermal conditions. This process involves the formation of reactive intermediates that can interact with biological macromolecules, potentially leading to various biological effects .

Radical Alkylation

A study conducted by Togo et al. (1994) demonstrated that this compound could alkylate protonated heteroaromatic bases effectively. The reaction proceeded under non-oxidative conditions, highlighting its utility in synthetic organic chemistry and potential implications in medicinal chemistry .

Safety and Handling

The compound is known to cause skin and eye irritation upon contact and may pose respiratory hazards if inhaled. Proper safety measures should be taken when handling this chemical:

- Personal Protective Equipment (PPE) : Gloves and goggles should be worn.

- Storage Conditions : Store in a cool, dry place away from moisture and oxidizing agents .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of tetrakis(trimethylsilyl)silane with appropriate reagents under controlled conditions. This compound has been utilized as a precursor in the synthesis of other organosilicon compounds which may have pharmaceutical applications.

Q & A

Q. What are the primary synthetic routes for preparing 2-Allyl-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane, and what reaction conditions optimize yield?

The synthesis typically involves organosilicon precursors, such as trimethylsilyl chloride, reacted with allyl-containing reagents under inert atmospheres to prevent oxidation. Key conditions include using tetrahydrofuran (THF) as a solvent at low temperatures (−78°C to 0°C) and lithium-based catalysts to enhance yields. Post-synthetic steps like protonation with HCl may stabilize the product .

Q. What are the key physical properties (e.g., melting point, solubility) critical for handling this compound in laboratory settings?

The compound exhibits a high melting point (≥300°C) and a boiling point of ~265°C at standard pressure. It is sensitive to moisture and light, necessitating storage under inert atmospheres (e.g., argon) at 2–8°C. Solubility is higher in non-polar solvents like hexane or toluene, which are preferred for reactions .

Q. How does the structural complexity of this trisilane influence its stability during storage and reactivity in experiments?

The allyl and trimethylsilyl groups introduce steric hindrance, reducing unintended side reactions. However, the allyl moiety’s unsaturation makes the compound prone to radical-initiated polymerization. Stability is maintained by avoiding light exposure and using stabilizers like BHT (butylated hydroxytoluene) .

Advanced Research Questions

Q. How does the allyl group influence the compound’s reactivity in hydrosilylation or radical-mediated reactions compared to non-allylated analogs?

The allyl group enhances reactivity in hydrosilylation by providing a π-bond for transition metal coordination (e.g., Pt or Rh catalysts). In radical reactions, it acts as a hydrogen donor, facilitating reductions of carbonyl groups or halides. Comparative studies with diphenyl-substituted analogs show faster kinetics due to reduced steric bulk .

Q. What mechanistic insights explain the compound’s role as a radical reducing agent in organic synthesis?

The trisilane donates a hydrogen atom via homolytic cleavage of the Si–H bond, generating a silyl radical. This radical abstracts hydrogen from substrates, enabling reductions. Computational studies (DFT) suggest the allyl group stabilizes transition states, lowering activation barriers by 10–15 kJ/mol compared to non-allylated derivatives .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- NMR Spectroscopy: <sup>29</sup>Si NMR identifies silicon environments (δ −10 to −30 ppm for trimethylsilyl groups).

- X-ray Crystallography: Resolves stereochemistry and bond lengths (e.g., Si–Si distances ~2.35 Å).

- GC-MS: Detects impurities (<0.5% by area) and verifies molecular weight (248.66 g/mol) .

Q. How can researchers reconcile discrepancies in reported synthetic yields for trisilane derivatives with similar functional groups?

Yield variations arise from differences in catalyst loading (e.g., 1–5 mol% LiHMDS), solvent polarity, and reaction time. For example, THF improves yields by 20% over DMF due to better solvation of intermediates. Systematic optimization via Design of Experiments (DoE) is recommended to identify robust conditions .

Q. What strategies mitigate challenges in isolating this compound from byproducts like tetrakis(trimethylsilyl)silane?

Fractional distillation under reduced pressure (0.1–1 mmHg) separates the target compound (bp ~150°C) from higher-boiling byproducts. Silica gel chromatography with hexane/ethyl acetate (95:5) further purifies the product, achieving >98% purity .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the thermal stability of allyl-substituted trisilanes?

Discrepancies may stem from differing experimental setups (e.g., open vs. sealed systems). Thermogravimetric analysis (TGA) under inert gas shows decomposition onset at ~280°C, while oxidative environments lower stability to ~200°C. Cross-validate using differential scanning calorimetry (DSC) to detect exothermic events .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reaction systems?

Density Functional Theory (DFT) with the B3LYP/6-31G(d) basis set models Si–H bond dissociation energies and transition states. Molecular dynamics simulations (MD) assess solvent effects, while QSAR (Quantitative Structure-Activity Relationship) predicts biological activity if applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.